N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Overview
Description
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1170616-25-7 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Analytical Applications
One significant application of related methanesulfonamide compounds is in analytical chemistry. For example, methanesulfonic acid derivatives have been used in developing a colorimetric assay for lipid peroxidation. These derivatives react under specific conditions to yield a chromophore with intense maximal absorbance, which is applicable in quantifying malondialdehyde (MDA) and 4-hydroxyalkenals as markers of lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Biochemical Synthesis
In biochemical synthesis, methanesulfonamide derivatives have been utilized as intermediates. For instance, the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide has been achieved, producing potential chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol (Patel et al., 1993).
Protein Analysis
Methanesulfonic acid containing 3-(2-aminoethyl)indole, akin in functionality to the queried compound, has been employed in protein hydrolysis, providing a method for the precise amino acid composition analysis of proteins and peptides from a single hydrolysate (Simpson et al., 1976).
Chemical Synthesis and Material Science
Sulfomethylation of polyazamacrocycles using methanesulfonate derivatives opens new routes for synthesizing mixed-side-chain macrocyclic chelates, applicable in material science and drug delivery systems. This methodology highlights the versatility of methanesulfonamides in chemical synthesis, providing a pathway to complex molecular architectures (van Westrenen & Sherry, 1992).
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCSEVRAYYFTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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